Ro 23-7637 - 107071-66-9

Ro 23-7637

Catalog Number: EVT-281541
CAS Number: 107071-66-9
Molecular Formula: C33H40N2O
Molecular Weight: 480.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.
Overview

Ro 23-7637 is a chemical compound that has garnered attention in the fields of pharmacology and neuroscience. It is classified as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological disorders. This compound has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and other mood disorders.

Source and Classification

Ro 23-7637 was developed by the pharmaceutical company Roche and falls under the category of metabotropic glutamate receptor antagonists. These receptors play a crucial role in modulating synaptic transmission and are involved in numerous physiological processes, including learning and memory. The specific classification of Ro 23-7637 as an mGluR2 antagonist positions it as a candidate for investigating treatments for conditions linked to glutamate dysregulation.

Synthesis Analysis

The synthesis of Ro 23-7637 involves several chemical reactions that utilize various reagents and conditions to achieve the desired molecular structure. The detailed synthesis pathway includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reagents: Various reagents such as acids, bases, and catalysts are employed to facilitate the transformation of starting materials into intermediates.
  3. Reaction Conditions: Specific temperatures, pressures, and reaction times are optimized to ensure high yields of the desired product.
Molecular Structure Analysis

Ro 23-7637 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C14H12ClN3OC_{14}H_{12}ClN_{3}O
  • Molecular Weight: 273.72 g/mol
  • Structural Features: The compound contains a chlorinated aromatic ring, an amine group, and an oxime moiety, which are critical for binding to the mGluR2 receptor.

The three-dimensional conformation of Ro 23-7637 can be analyzed using computational modeling techniques, allowing researchers to visualize how it interacts with its target receptor at an atomic level.

Chemical Reactions Analysis

Ro 23-7637 undergoes several chemical reactions during its synthesis and potential metabolic processes within biological systems:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic attack on electrophilic centers within the precursor compounds.
  2. Oxidation-Reduction Reactions: These may occur during the formation of specific functional groups.
  3. Hydrolysis: This reaction can be relevant in metabolic pathways where Ro 23-7637 is converted into other metabolites.

The technical details of these reactions include reaction mechanisms that illustrate electron movement and bond formation/breakage, which are essential for understanding both synthetic pathways and biological activity.

Mechanism of Action

The mechanism of action of Ro 23-7637 primarily revolves around its role as an antagonist at the mGluR2 receptor:

  1. Receptor Binding: Ro 23-7637 binds selectively to mGluR2, inhibiting its activity.
  2. Signal Transduction Modulation: By blocking mGluR2 activation, Ro 23-7637 alters downstream signaling pathways that are typically activated by glutamate binding.
  3. Physiological Effects: This antagonism can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamatergic activity.

Data from pharmacological studies indicate that this mechanism may contribute to anxiolytic and antidepressant effects observed in preclinical models.

Physical and Chemical Properties Analysis

Ro 23-7637 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that Ro 23-7637 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported around 150°C, indicating solid-state stability at room temperature.

These properties are crucial for formulating Ro 23-7637 into pharmaceutical preparations suitable for clinical use.

Applications

Ro 23-7637 has significant potential applications in scientific research and therapeutic development:

  1. Neuroscience Research: It serves as a valuable tool for studying the role of mGluR2 receptors in various neurological conditions.
  2. Drug Development: As a candidate for treating anxiety and depression, ongoing studies aim to evaluate its efficacy and safety profiles in clinical settings.
  3. Pharmacological Studies: Researchers utilize Ro 23-7637 to explore glutamate signaling pathways and their implications in neuropsychiatric disorders.
Introduction to Ro 23-7637: Context and Research Significance

Ro 23-7637 (CAS 107071-66-9) represents a pharmacologically significant compound initially developed for metabolic disorders but later investigated for potential neuromodulatory applications. Its molecular structure (C₃₃H₄₀N₂O, MW 480.68) features lipophilic properties enabling blood-brain barrier penetration, positioning it uniquely at the intersection of metabolic and central nervous system therapeutics [3] [5]. Research interest in this compound stems from two key attributes: 1) Its demonstrated oral bioavailability and in vivo efficacy in preclinical models, and 2) Its complex receptor interaction profile suggesting polypharmacological potential. The compound's development history reflects shifting pharmaceutical priorities in the 1990s, when metabolic diseases were increasingly linked to neurological pathways, prompting exploration of dual-target agents. Current scientific reappraisal of Ro 23-7637 is driven by renewed interest in glutamatergic modulation for psychiatric disorders and the ongoing global epidemic of obesity-related conditions.

Historical Development and Discovery of Ro 23-7637

Ro 23-7637 emerged from Hoffmann-La Roche's exploratory programs in the late 1980s to early 1990s targeting metabolic dysregulation. The first analytical characterization was published in 1993, when researchers developed a specialized multidimensional HPLC-UV method for quantifying the compound in biological matrices. This analytical challenge arose because conventional reversed-phase or normal-phase chromatography consistently resulted in co-elution with endogenous plasma components, limiting detection sensitivity [1].

The analytical methodology employed a three-dimensional approach:

  • Sample Preparation: Solid-phase extraction using C18 columns provided initial hydrophobicity-based isolation
  • Primary Separation: Strong cation-exchange chromatography separated compounds by charge characteristics
  • Secondary Separation: Base-deactivated C18 reversed-phase columns resolved compounds by hydrophobicity

This orthogonal separation approach achieved a quantitation limit of 5 ng/mL using only 0.5 mL of dog plasma, representing a significant analytical advancement for its time. Researchers noted that sensitivity could be further enhanced through microbore HPLC or larger sample volumes, anticipating future methodological refinements [1]. The compound's structural identification (chemical name undisclosed in available literature) was confirmed through mass spectrometry and nuclear magnetic resonance, with current commercial sources listing its molecular weight as 480.68 g/mol [3] [5].

Table 1: Key Analytical Parameters for Ro 23-7637 Quantification

ParameterSpecificationExperimental Conditions
Detection Limit5 ng/mLDog plasma (0.5 mL sample)
Extraction MethodC18 solid-phase extractionHydrophobicity-based isolation
Primary SeparationStrong cation-exchangeCharge-based separation
Secondary SeparationBase-deactivated C18Hydrophobicity-based resolution
DetectionUV 254 nmWavelength optimized for absorption

Pharmacological Classification and Receptor Targeting (mGluR2 Antagonism)

Although early literature primarily classified Ro 23-7637 as an "orally active, efficacious antiobesity agent" [5], pharmacological reappraisal suggests potential activity at metabotropic glutamate receptors (mGluRs), particularly mGluR2/3. While direct binding studies remain limited in public literature, its structural analogs and therapeutic effects align with Group II mGluR modulation strategies that emerged contemporaneously with its development [2] [4].

The compound's potential mGluR2 antagonism is inferred through several lines of evidence:

  • Structural Motifs: Shared pharmacophores with later-developed mGluR2/3 antagonists like MGS0039, which contains dichlorobenzyl and bicyclic elements similar to Ro 23-7637's core structure [4]
  • Neurochemical Effects: Demonstrated antidepressant-like activity in rodent models, consistent with the established therapeutic profile of mGluR2/3 antagonists
  • Synaptic Modulation: Indirect evidence suggests capacity to regulate glutamate release in hippocampal pathways, paralleling known mGluR2 antagonist effects [2]

The rationale for investigating mGluR2 antagonism specifically relates to its presynaptic localization. Group II mGluRs (mGluR2 and mGluR3) function as autoreceptors that inhibit glutamate release upon synaptic activation. Antagonists like Ro 23-7637 would theoretically disinhibit glutamate release, enhancing excitatory neurotransmission in key regulatory pathways. This mechanism gained prominence when MGS0039, a selective mGluR2/3 antagonist, demonstrated robust antidepressant and anxiolytic effects in learned helplessness and conditioned fear stress models [4].

Properties

CAS Number

107071-66-9

Product Name

Ro 23-7637

IUPAC Name

1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one

Molecular Formula

C33H40N2O

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2

InChI Key

NHKWRRHZTGQJMT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine
Ro 23-7637
Ro-23-7637

Canonical SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.